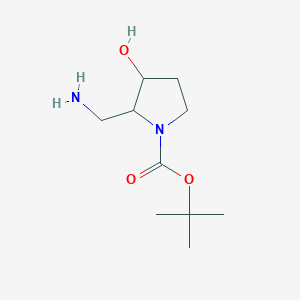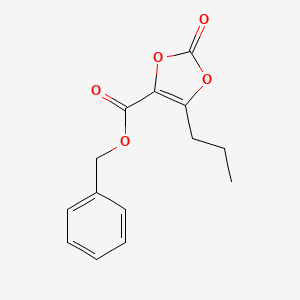
(3-Chloro-2-methylphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-methylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C10H15ClSi . It is a derivative of trimethylsilane, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (3-Chloro-2-methylphenyl)trimethylsilane involves the Grignard reaction. In this process, is reacted with under anhydrous conditions to yield the desired product.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of with in the presence of a Lewis acid catalyst such as .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction is carried out in specialized reactors to maintain anhydrous conditions and control the reaction temperature.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (3-Chloro-2-methylphenyl)trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of (3-hydroxy-2-methylphenyl)trimethylsilane, (3-alkoxy-2-methylphenyl)trimethylsilane, or (3-amino-2-methylphenyl)trimethylsilane.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Reduction: Formation of reduced silane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3-Chloro-2-methylphenyl)trimethylsilane is used as a building block in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: It is employed in the study of biochemical pathways and enzyme mechanisms.
Industry:
Material Science: this compound is used in the production of specialty polymers and coatings.
Electronics: It is utilized in the fabrication of electronic components and silicon-based materials.
Mecanismo De Acción
Mechanism: The mechanism of action of (3-Chloro-2-methylphenyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the phenyl ring can be substituted by nucleophiles, while the trimethylsilyl group can participate in various organic transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is the primary target for nucleophilic attack, leading to the formation of substituted products.
Electrophilic Reactions: The trimethylsilyl group can act as an electrophile in reactions with nucleophiles.
Comparación Con Compuestos Similares
- (3-Chloro-2-methylphenyl)dimethylsilane
- (3-Chloro-2-methylphenyl)triethylsilane
- (3-Chloro-2-methylphenyl)trimethylgermane
Comparison:
- Reactivity: (3-Chloro-2-methylphenyl)trimethylsilane is more reactive towards nucleophiles compared to its dimethyl and triethyl analogs due to the steric hindrance provided by the trimethylsilyl group.
- Applications: While all these compounds can be used as building blocks in organic synthesis, this compound is preferred for its higher reactivity and ease of handling.
- Uniqueness: The presence of the trimethylsilyl group makes this compound a versatile reagent in organic synthesis, providing unique reactivity patterns not observed in its analogs.
Propiedades
Fórmula molecular |
C10H15ClSi |
|---|---|
Peso molecular |
198.76 g/mol |
Nombre IUPAC |
(3-chloro-2-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-9(11)6-5-7-10(8)12(2,3)4/h5-7H,1-4H3 |
Clave InChI |
KVNMNWPGUAWSEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


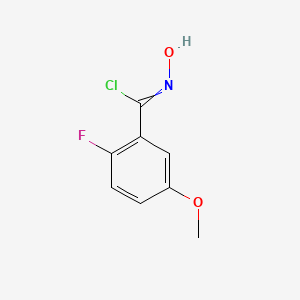
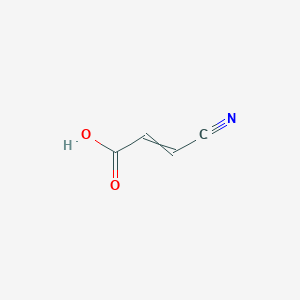
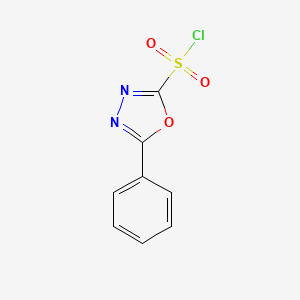

![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)

![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

